Cas no 1193389-44-4 (2-(chloromethyl)-6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride)

2-(chloromethyl)-6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride 化学的及び物理的性質
名前と識別子
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- 2-(chloromethyl)-6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride
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- インチ: 1S/C9H6ClFN2O2.ClH/c10-3-7-12-6-2-4(11)1-5(9(14)15)8(6)13-7;/h1-2H,3H2,(H,12,13)(H,14,15);1H
- InChIKey: IIYJECSLPJZOCJ-UHFFFAOYSA-N
- ほほえんだ: C(C1C=C(F)C=C2N=C(CCl)NC=12)(=O)O.Cl
2-(chloromethyl)-6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-50202-0.25g |
2-(chloromethyl)-6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride |
1193389-44-4 | 95.0% | 0.25g |
$188.0 | 2025-02-20 | |
Enamine | EN300-50202-5.0g |
2-(chloromethyl)-6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride |
1193389-44-4 | 95.0% | 5.0g |
$1364.0 | 2025-02-20 | |
Enamine | EN300-50202-2.5g |
2-(chloromethyl)-6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride |
1193389-44-4 | 95.0% | 2.5g |
$923.0 | 2025-02-20 | |
Enamine | EN300-50202-1.0g |
2-(chloromethyl)-6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride |
1193389-44-4 | 95.0% | 1.0g |
$470.0 | 2025-02-20 | |
Aaron | AR019WQT-500mg |
2-(chloromethyl)-6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride |
1193389-44-4 | 95% | 500mg |
$511.00 | 2025-02-08 | |
Aaron | AR019WQT-50mg |
2-(chloromethyl)-6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride |
1193389-44-4 | 95% | 50mg |
$146.00 | 2025-02-08 | |
1PlusChem | 1P019WIH-10g |
2-(chloromethyl)-6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride |
1193389-44-4 | 95% | 10g |
$2564.00 | 2023-12-26 | |
1PlusChem | 1P019WIH-50mg |
2-(chloromethyl)-6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride |
1193389-44-4 | 95% | 50mg |
$160.00 | 2025-03-04 | |
1PlusChem | 1P019WIH-100mg |
2-(chloromethyl)-6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride |
1193389-44-4 | 95% | 100mg |
$213.00 | 2025-03-04 | |
A2B Chem LLC | AV40857-50mg |
2-(chloromethyl)-6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride |
1193389-44-4 | 95% | 50mg |
$128.00 | 2024-04-20 |
2-(chloromethyl)-6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride 関連文献
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
2-(chloromethyl)-6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochlorideに関する追加情報
Introduction to 2-(chloromethyl)-6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride (CAS No. 1193389-44-4)
2-(chloromethyl)-6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride, identified by the CAS number 1193389-44-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzodiazole class, which is well-known for its broad spectrum of biological activities, particularly in the modulation of central nervous system (CNS) functions. The unique structural features of this molecule, including the presence of a chloromethyl group and a fluoro substituent, contribute to its distinct chemical properties and potential therapeutic applications.
The benzodiazole core structure is a well-studied scaffold in drug discovery, owing to its ability to interact with benzodiazepine receptors in the brain. These interactions are pivotal in the development of medications used for treating anxiety, insomnia, and seizure disorders. The introduction of a fluoro atom at the 6-position of the benzodiazole ring enhances the metabolic stability and binding affinity of the molecule, making it a promising candidate for further pharmacological exploration.
The chloromethyl group at the 2-position adds another layer of complexity to this compound, enabling diverse chemical modifications and functionalization. This feature is particularly valuable in medicinal chemistry, as it allows for the synthesis of derivatives with tailored biological activities. Researchers have been exploring such modifications to develop novel compounds with improved efficacy and reduced side effects compared to existing benzodiazole-based therapies.
In recent years, there has been growing interest in developing new therapeutic agents that leverage the benefits of benzodiazole derivatives while addressing limitations such as tolerance and dependence. The compound 2-(chloromethyl)-6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride represents an exciting avenue in this direction. Its unique structural composition suggests potential applications not only in CNS disorders but also in other therapeutic areas where benzodiazole derivatives are traditionally used.
One of the most compelling aspects of this compound is its potential as a precursor for more complex drug molecules. The presence of both a chloromethyl group and a carboxylic acid moiety provides multiple points for chemical modification, enabling the synthesis of prodrugs or conjugates that can target specific biological pathways more effectively. This flexibility is crucial in modern drug design, where precision and specificity are key to maximizing therapeutic outcomes.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is an important consideration for pharmaceutical formulations. Improved solubility can lead to better bioavailability and more efficient drug delivery systems. This aspect makes 2-(chloromethyl)-6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride particularly attractive for further development into clinical candidates.
Recent advancements in computational chemistry and molecular modeling have accelerated the process of identifying promising drug candidates like this one. These tools allow researchers to predict the binding affinity and metabolic stability of compounds before they are synthesized in the lab. By leveraging these technologies, scientists can optimize the structure of 2-(chloromethyl)-6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride to enhance its pharmacological properties.
The potential applications of this compound extend beyond traditional CNS therapies. For instance, its structural motifs could be exploited in the development of novel antimicrobial agents or anti-inflammatory drugs. The fluoro substituent is known to enhance drug bioavailability and resistance to metabolic degradation, making it a valuable feature in designing next-generation therapeutics.
In conclusion, 2-(chloromethyl)-6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride (CAS No. 1193389-44-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile chemical properties make it a promising candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs across various therapeutic areas.
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